molecular formula C17H20F3N3O2 B2480509 2,5-dimethyl-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}furan-3-carboxamide CAS No. 1797326-64-7

2,5-dimethyl-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}furan-3-carboxamide

Cat. No.: B2480509
CAS No.: 1797326-64-7
M. Wt: 355.361
InChI Key: ZGHVUIMDIKGOHR-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}furan-3-carboxamide (CAS 1797326-64-7) is an organic compound with a complex molecular structure (C17H20F3N3O2, MW: 355.35 g/mol) that presents a versatile scaffold for pharmaceutical research and discovery . Its structure consists of a furan-3-carboxamide core linked via an ethylenamide bridge to a tetrahydro-1H-indazole group bearing a trifluoromethyl substituent (-CF3) . The presence of this electron-withdrawing trifluoromethyl group is a critical structural feature that can significantly influence the molecule's stability, reactivity, and electronic characteristics, making it a valuable moiety in medicinal chemistry . The unique combination of these heterocyclic components—furan and indazole—is frequently associated with diverse biological activities, suggesting this compound is a promising starting point for developing novel therapeutic agents . The tetrahydroindazole moiety, in particular, is a common pharmacophore in bioactive molecules, and the overall structure offers multiple sites for further chemical modifications, allowing for the synthesis of specialized derivatives to explore structure-activity relationships (SAR) . This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound in hit-to-lead optimization campaigns, as a building block in synthetic chemistry, or for probing biochemical pathways.

Properties

IUPAC Name

2,5-dimethyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2/c1-10-9-13(11(2)25-10)16(24)21-7-8-23-14-6-4-3-5-12(14)15(22-23)17(18,19)20/h9H,3-8H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHVUIMDIKGOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenolysis of 5-Hydroxymethylfurfural (HMF)

The 2,5-dimethylfuran (DMF) scaffold is accessible via hydrogenolysis of HMF, a biomass-derived platform chemical. Nickel-tungsten bimetallic catalysts (e.g., Ni-W/activated carbon) enable selective deoxygenation at 120–150°C under hydrogen pressure (2–4 MPa), achieving DMF yields exceeding 80%.

Critical Step : Introduction of the C3-carboxylic acid group necessitates post-functionalization. One approach involves bromination at C3 using N-bromosuccinimide (NBS) under radical conditions, followed by palladium-catalyzed carbonylation with carbon monoxide and methanol to yield the methyl ester. Hydrolysis with aqueous NaOH furnishes the carboxylic acid.

Table 1: Catalytic Systems for HMF Hydrogenolysis

Catalyst Temperature (°C) H₂ Pressure (MPa) DMF Yield (%) Reference
Ni-W/AC 120 3 85
Ru/C 150 4 78

Paal-Knorr Synthesis of Substituted Furans

Alternative routes employ the Paal-Knorr cyclization, where 1,4-diketones undergo acid-catalyzed cyclization. For example, 3-carbethoxy-2,5-dimethylfuran is synthesized from ethyl acetoacetate and acetylacetone, followed by saponification to the carboxylic acid. While less common for C3-functionalized furans, this method offers scalability for gram-scale production.

Synthesis of 2-[3-(Trifluoromethyl)-4,5,6,7-Tetrahydro-1H-Indazol-1-yl]Ethylamine

Indazole Core Formation via Cadogan Reaction

The tetrahydroindazole scaffold is constructed using the Cadogan reaction, where 2-nitrobenzaldehyde derivatives react with substituted anilines. For example, 2-nitro-3-(trifluoromethyl)benzaldehyde and cyclohexylamine form a Schiff base, which undergoes cyclization with triethyl phosphite to yield 3-(trifluoromethyl)-1H-indazole.

Hydrogenation to Tetrahydroindazole : Catalytic hydrogenation (H₂, 50 psi, Pd/C, ethanol) reduces the aromatic indazole to its 4,5,6,7-tetrahydro counterpart. Selectivity for partial saturation is achieved by controlling reaction time and temperature.

Introduction of Ethylamine Side Chain

The N1-position of the indazole is functionalized via nucleophilic substitution. Treatment with 2-chloroethylamine hydrochloride in the presence of NaH/DMF at 60°C installs the ethylamine side chain.

Amide Bond Formation

Activation of Carboxylic Acid

The furan-3-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This generates an active ester intermediate, facilitating coupling with the ethylamine fragment.

Coupling Conditions

Reaction of the activated acid with 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethylamine proceeds in DMF at 25°C for 12 hours, yielding the target carboxamide in 65–72% isolated yield after column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Amide Coupling Reagent Efficiency

Reagent System Solvent Yield (%) Purity (%) Reference
EDCI/HOBt DCM 72 95
DCC/DMAP THF 68 93

Optimization Challenges and Solutions

Trifluoromethyl Group Stability

The electron-withdrawing trifluoromethyl group necessitates mild reaction conditions to prevent defluorination. Catalytic hydrogenation steps are conducted at low pressures (<50 psi) to preserve the CF₃ moiety.

Regioselectivity in Indazole Functionalization

N1-alkylation is favored over N2 by employing bulky bases (e.g., NaH) and polar aprotic solvents (DMF), which stabilize the transition state through coordination.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}furan-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

2,5-dimethyl-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}furan-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}furan-3-carboxamide involves its interaction with specific molecular targets. The compound’s indazole moiety can bind to protein pockets, influencing enzyme activity and signaling pathways . The trifluoromethyl group enhances the compound’s stability and binding affinity, making it a potent inhibitor of certain biological processes.

Comparison with Similar Compounds

Structural Analogues with Tetrahydroindazole Moieties

Compound 28 (from ):

  • Structure : Contains a 4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl group linked to a difluoromethyl-substituted acetamide and a fluorobenzamide.
  • Key Differences : Unlike the target compound, this analogue uses a tetrafluoro-tetrahydroindazole core and a difluoromethyl group instead of trifluoromethyl. The presence of a fluorobenzamide tail may confer distinct binding properties .

Synthetic Indazole Derivatives (from ):

  • Structures : Compounds 16 and 17 incorporate fluorinated triazole and pyrimidine moieties attached to tetrahydrofuran or pyran systems.
  • Key Differences : These lack the tetrahydroindazole-furan-carboxamide framework but share fluorinated substituents, which are critical for enhancing stability and bioactivity .

Furan- and Benzamide-Based Agrochemicals

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide):

  • Structure : A benzamide derivative with a trifluoromethyl group and isopropoxy-phenyl substituent.
  • Use : Fungicide targeting succinate dehydrogenase.
  • Key Differences : While both compounds contain trifluoromethyl and carboxamide groups, flutolanil lacks the indazole and furan systems, relying instead on a benzamide scaffold .

Furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine):

  • Structure : Features a furan ring fused with an oxazolidine system.
  • Use : Herbicide safener.
  • Key Differences : The absence of a carboxamide bridge and indazole ring limits structural overlap, though the furan moiety may share similar metabolic pathways .

Carboxamide-Linked Pesticides

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide):

  • Structure: Combines a tetrahydrofuranone with a cyclopropanecarboxamide and chlorophenyl group.
  • Use : Fungicide.
  • Key Differences: The tetrahydrofuranone and cyclopropane groups diverge from the target compound’s tetrahydroindazole and ethyl-linked furan-carboxamide design .

Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide):

  • Structure : A pyridine-linked benzamide with trifluoromethyl and chloro substituents.
  • Use : Insect growth regulator.
  • Key Differences : The pyridine and difluorobenzamide components contrast with the target’s indazole-furan system, though both leverage trifluoromethyl groups for bioactivity .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Primary Use/Activity Reference
Target Compound Furan-3-carboxamide + tetrahydroindazole 2,5-dimethylfuran, trifluoromethyl Not specified (Research)
Compound 28 Fluorobenzamide + tetrafluoroindazole Difluoromethyl, tetrafluoroindazole Medicinal (Example)
Flutolanil Benzamide Trifluoromethyl, isopropoxy-phenyl Fungicide
Furilazole Oxazolidine-furan Dichloroacetyl, 2-furanyl Herbicide safener
Cyprofuram Cyclopropanecarboxamide + tetrahydrofuranone Chlorophenyl, tetrahydrofuranone Fungicide

Research Findings and Functional Insights

  • Trifluoromethyl vs. Other Halogenated Groups : The trifluoromethyl group in the target compound may offer superior metabolic stability compared to difluoromethyl (Compound 28) or dichloroacetyl (Furilazole) groups, as CF₃ is less prone to enzymatic degradation .
  • Role of Heterocycles : The tetrahydroindazole system in the target compound provides a rigid, planar structure that could enhance binding to enzymes or receptors, contrasting with the flexible tetrahydrofuran in Cyprofuram or the pyridine in Fluazuron .
  • Linker Effects : The ethyl chain in the target compound may optimize spatial alignment between the furan and indazole moieties, whereas compounds like Flutolanil use direct aryl linkages, which could restrict conformational flexibility .

Biological Activity

The compound 2,5-dimethyl-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}furan-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Furan moiety : Known for its diverse biological activities.
  • Indazole ring : Associated with various pharmacological effects including anti-inflammatory and anticancer properties.
  • Trifluoromethyl group : Often enhances biological activity due to its electron-withdrawing properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The indazole derivative has been shown to inhibit specific signaling pathways involved in cell proliferation and survival. It targets the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth .
  • Case Study : A related indazole compound demonstrated an IC50 value of 0.25 µM against A549 lung cancer cells, indicating potent cytotoxicity .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory effects:

  • Inhibition of COX Enzymes : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. For example, a study showed that certain indazole derivatives exhibited IC50 values ranging from 0.02 to 0.04 µM against COX-2 .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the safety and efficacy of this compound.

Absorption and Distribution

Preliminary data suggest that compounds with similar structures are well absorbed in biological systems due to their lipophilicity. The trifluoromethyl group may enhance membrane permeability.

Toxicological Studies

Toxicity studies are essential for determining safe dosage levels. In vitro assays have indicated that related compounds exhibit low toxicity profiles with high selectivity towards cancer cells compared to normal cells .

Data Tables

Biological ActivityIC50 Value (µM)Reference
Anticancer (A549)0.25
COX-2 Inhibition0.02 - 0.04

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